2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-methyl-3-pyridinol with 3-chloropiperidine under basic conditions to form the ether linkage . The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can lead to fully saturated derivatives .
Scientific Research Applications
2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, inhibiting their activity or altering their function . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
2-Methyl-5-(piperidin-3-yloxy)pyridine dihydrochloride can be compared with other similar compounds such as:
3-Pyridinyl 3-piperidinyl ether: Lacks the methyl group at the 6-position, which can affect its binding affinity and reactivity.
6-Methyl-2-pyridinyl 3-piperidinyl ether: The position of the methyl group is different, leading to variations in its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-methyl-5-piperidin-3-yloxypyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-9-4-5-11(8-13-9)14-10-3-2-6-12-7-10;;/h4-5,8,10,12H,2-3,6-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUIAFGRQOZUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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